Sodium glycocholate hydrate

Beschreibung

Historical Context and Discovery in Biological Systems

The scientific investigation of bile constituents began in the early 19th century with the work of notable chemists such as L. Gmelin, Thénard, and Berzelius. nobelprize.org However, the specific isolation of glycocholic acid, the conjugate of cholic acid and the amino acid glycine (B1666218), was first achieved by A. Strecker in 1848 from ox-gall. nobelprize.org This discovery was a pivotal moment in understanding the chemical nature of bile and identifying its key components. nobelprize.org

Early research also led to the understanding of the enterohepatic circulation, a concept describing the cycling of bile acids between the liver and the intestine, which was unequivocally described by Moritz Schiff in 1870. nih.gov This process is crucial for the conservation of the body's bile acid pool. The term "bile acids" was proposed by von Liebig in 1842, further solidifying the chemical classification of these compounds. nih.gov

In the liver, primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol. wikipedia.orgelsevier.es They are then conjugated with the amino acids glycine or taurine (B1682933) to form conjugated bile salts like sodium glycocholate. wikipedia.orgelsevier.es This conjugation process increases their water solubility, an essential property for their function in digestion. elsevier.es In humans, glycine conjugates are about three times more prevalent than taurine conjugates. nih.gov

Significance as a Bile Salt and Ionic Detergent in Research

Sodium glycocholate hydrate (B1144303) is physiologically significant as a primary bile salt, playing a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. drugbank.comwikipedia.org Its amphipathic nature, possessing both a hydrophilic (water-loving) and a hydrophobic (fat-loving) region, allows it to act as an emulsifying agent. chemimpex.comchemimpex.com It breaks down large fat globules into smaller micelles, increasing the surface area for enzymatic digestion by lipases. wikipedia.orgwikipedia.orgyoutube.com

In the realm of academic and pharmaceutical research, sodium glycocholate hydrate is widely recognized as an ionic biological detergent. sigmaaldrich.com This property is harnessed in various laboratory applications. A key use is in the solubilization and stabilization of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. chemimpex.comontosight.aisigmaaldrich.com By creating a micellar environment that mimics the cell membrane, sodium glycocholate facilitates the extraction and purification of these proteins in their biologically active form. chemimpex.comsigmaaldrich.com

The detergent properties of sodium glycocholate are also utilized in the formation of artificial lipid bilayers and in studies investigating micelle formation and the solubilization of poorly water-soluble compounds, such as the hormone testosterone. sigmaaldrich.comlpinformationdata.com

Overview of Major Research Trajectories for this compound

The unique properties of this compound have spurred several major avenues of research:

Drug Delivery Systems: A significant area of investigation involves the use of sodium glycocholate as an excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs. chemimpex.comchemimpex.com It is particularly studied for its potential in developing oral delivery systems for macromolecular drugs like insulin (B600854). nih.govbohrium.comnih.gov Liposomes containing sodium glycocholate, sometimes referred to as "bilosomes," have been shown to protect insulin from enzymatic degradation in the gastrointestinal tract and enhance its absorption. nih.govbohrium.comnih.gov

Membrane Protein Research: As a biological detergent, this compound is a crucial tool for the isolation, purification, and characterization of membrane proteins. chemimpex.comontosight.ai Its ability to solubilize these proteins while maintaining their native conformation is essential for structural and functional studies, which are vital for understanding cellular processes and for drug development targeting these proteins. chemimpex.comsigmaaldrich.com

Gut Microbiome and Host-Pathogen Interactions: More recent research has focused on the intricate relationship between bile acids, including sodium glycocholate, and the gut microbiome. biorxiv.orgfrontiersin.orgmdpi.com Studies have shown that the gut microbiota can metabolize bile acids, influencing their composition and signaling functions. frontiersin.orgmdpi.com Conversely, bile acids can modulate the composition of the gut microbiome. frontiersin.org Furthermore, this compound has been identified as a signaling molecule that can induce the expression of virulence factors in pathogenic bacteria, such as enterotoxigenic Escherichia coli (ETEC). plos.orgnih.gov

Biomarker Discovery: The levels of specific bile acids, including glycocholic acid, are being investigated as potential biomarkers for various diseases. For instance, altered concentrations of glycocholic acid have been observed in patients with cholangiocarcinoma and hepatocellular carcinoma, suggesting its potential utility in diagnostics. researchgate.netcaymanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₄₂NNaO₆ · xH₂O | sigmaaldrich.com |

| Molecular Weight | 487.60 g/mol (anhydrous basis) | sigmaaldrich.com |

| Appearance | White to off-white powder or crystalline powder | chemimpex.com |

| Critical Micellar Concentration (CMC) | 13 mM (20-25°C) | sigmaaldrich.com |

| Aggregation Number | 1.9 | sigmaaldrich.com |

| Melting Point | 210-215 °C (sublimes) | sigmaaldrich.com |

Table 2: Key Research Applications of this compound

| Research Area | Application | Key Findings/Significance | Source(s) |

| Pharmaceutical Formulations | Emulsifying and solubilizing agent | Enhances the bioavailability of poorly soluble drugs. | chemimpex.comchemimpex.com |

| Oral Drug Delivery | Component of liposomes (bilosomes) for oral insulin delivery | Protects insulin from enzymatic degradation and improves absorption. | nih.govbohrium.comnih.gov |

| Biochemical Research | Solubilization and stabilization of membrane proteins | Facilitates the purification and structural analysis of membrane proteins. | chemimpex.comontosight.aisigmaaldrich.com |

| Gut Microbiome Research | Investigation of host-microbe interactions | Modulates gut microbiota composition; can act as a signaling molecule for pathogenic bacteria. | biorxiv.orgfrontiersin.orgplos.orgnih.gov |

| Analytical Chemistry | Standard for bile acid assays | Used to quantify bile acids in biological samples for metabolic studies. | chemimpex.comsigmaaldrich.comlpinformationdata.com |

| Binding Studies | Analysis of drug interactions | Used in binding studies, for example, with Colesevelam hydrochloride. | calibrechem.com |

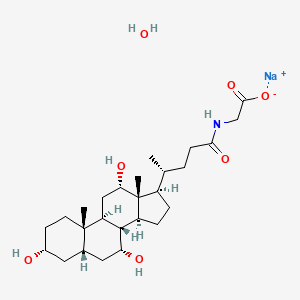

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWROUPFMHKARON-HJRQWJHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Physiological Roles of Sodium Glycocholate Hydrate

Role in Lipid Metabolism Research

The primary physiological function of sodium glycocholate hydrate (B1144303) is to facilitate the digestion and absorption of dietary fats and lipids within the small intestine. Its detergent-like properties are essential for processing water-insoluble lipids in the aqueous environment of the gut.

Dietary fats, primarily triglycerides, arrive in the small intestine as large, insoluble globules. Sodium glycocholate, along with other bile salts, is a primary component of bile that acts to emulsify these fats. This process involves the bile salt's hydrophobic region associating with the lipid globule, while its hydrophilic region interacts with the surrounding water. This action reduces the surface tension of the fat globules, breaking them down into much smaller droplets.

This emulsification dramatically increases the surface area of the lipids, making them accessible to water-soluble digestive enzymes, particularly pancreatic lipase (B570770), which is secreted by the pancreas. Pancreatic lipase then efficiently hydrolyzes the triglycerides at the oil-water interface into fatty acids and 2-monoacylglycerol.

Table 1: Stages of Lipid Digestion Facilitated by Sodium Glycocholate Hydrate

| Stage | Description | Role of this compound |

|---|---|---|

| Emulsification | Breakdown of large dietary fat globules into smaller droplets in the small intestine. | Acts as a detergent, reducing surface tension and increasing the surface area of lipids for enzymatic action. |

| Enzymatic Hydrolysis | Pancreatic lipase digests triglycerides into fatty acids and monoglycerides (B3428702). | By creating a stable emulsion, it provides an extensive oil-water interface where pancreatic lipase can effectively function. |

| Micelle Formation | Incorporation of lipid digestion products into small, water-soluble aggregates. | Forms mixed micelles, which are essential for solubilizing and transporting hydrophobic lipid products through the aqueous intestinal lumen. |

Following enzymatic digestion, the resulting fatty acids and monoglycerides are still insoluble in water. Sodium glycocholate plays a crucial role in their transport to the intestinal surface for absorption. It, along with phospholipids (B1166683) and the products of lipid digestion, spontaneously forms small, spherical aggregates called mixed micelles.

These mixed micelles have a hydrophilic exterior and a hydrophobic core that sequesters the insoluble lipid molecules. This structure allows the products of fat digestion, as well as other lipid-soluble substances like cholesterol and fat-soluble vitamins (A, D, E, and K), to be transported through the watery environment of the intestinal lumen to the surface of the intestinal epithelial cells (enterocytes). At the cell surface, the lipids are released from the micelle and absorbed into the enterocyte by passive diffusion, while the bile salts remain in the intestine to be reabsorbed later in the ileum and recycled by the liver.

Involvement in Bile Acid Metabolism Studies

Sodium glycocholate is not only a key effector in lipid digestion but is also a central product of bile acid metabolism in the liver. Its synthesis and subsequent actions are integral to the regulation of cholesterol homeostasis and various metabolic pathways.

Sodium glycocholate is a conjugated primary bile acid. The synthesis pathway begins with cholesterol in the liver hepatocytes. Through a series of enzymatic reactions, cholesterol is converted into the primary bile acids, cholic acid and chenodeoxycholic acid (CDCA). The classic pathway of synthesis is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).

Before being secreted into the bile, these primary bile acids are conjugated with an amino acid, a process that increases their solubility at physiological pH and prevents passive absorption in the biliary tract and proximal intestine. In humans, the liver conjugates these bile acids predominantly with glycine (B1666218) (forming glyco-conjugates) or to a lesser extent with taurine (B1682933) (forming tauro-conjugates), with a glycine-to-taurine conjugate ratio of approximately 3:1. Glycocholic acid is formed when cholic acid is conjugated with glycine. This conjugation is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).

Table 2: Comparison of Major Human Bile Acids

| Bile Acid Type | Example | Origin | Conjugation Status |

|---|---|---|---|

| Primary | Cholic Acid | Synthesized from cholesterol in the liver. | Unconjugated |

| Primary | Chenodeoxycholic Acid | Synthesized from cholesterol in the liver. | Unconjugated |

| Conjugated Primary | Glycocholic Acid | Conjugation of cholic acid with glycine in the liver. | Conjugated |

| Conjugated Primary | Taurocholic Acid | Conjugation of cholic acid with taurine in the liver. | Conjugated |

| Secondary | Deoxycholic Acid | Formed from cholic acid by intestinal bacteria. | Unconjugated |

| Secondary | Lithocholic Acid | Formed from chenodeoxycholic acid by intestinal bacteria. | Unconjugated |

Beyond their role in digestion, bile acids, including sodium glycocholate, function as important signaling molecules that regulate metabolism. They are natural ligands for several receptors, most notably the nuclear receptor farnesoid X receptor (FXR) and the G-protein coupled membrane receptor TGR5.

Activation of FXR by bile acids in the liver and intestine plays a critical role in the feedback inhibition of bile acid synthesis, reducing the expression of the CYP7A1 enzyme. This regulation is crucial for maintaining a stable bile acid pool size and preventing the accumulation of cytotoxic levels of bile acids. Furthermore, FXR activation influences the expression of numerous genes involved in lipid, glucose, and energy metabolism, highlighting the role of bile acids as integrated metabolic regulators.

Interactions with Biological Membranes and Proteins

The amphipathic nature of sodium glycocholate dictates its strong interaction with biological membranes and proteins. As a biological surfactant, it can disrupt the lipid bilayer of cell membranes, a property known as membranolytic activity. This interaction is fundamental to its digestive function and is also harnessed in biochemical research for solubilizing membranes and membrane proteins.

The interaction of bile salts with phospholipid model membranes is typically characterized by a two-step process:

Partitioning: At low concentrations, individual bile salt molecules insert themselves into the lipid bilayer of the membrane.

Solubilization: As the concentration of the bile salt increases, the membrane becomes saturated. At a critical concentration, the bilayer structure disintegrates, and the membrane lipids are incorporated into mixed micelles with the bile salt molecules. This process effectively solubilizes the membrane.

This ability to solubilize membranes allows bile salts to be used in research to extract and purify membrane-embedded proteins. The detergent creates a mimic of the natural lipid bilayer environment, which helps to maintain the protein's structure and function outside of its native membrane context. Thermodynamic studies, often using techniques like isothermal titration calorimetry, can quantify the energy changes associated with these interactions, providing insight into the partitioning coefficients and the energetics of membrane solubilization.

Membrane Protein Solubilization and Isolation

The study of membrane proteins, which are integral to cellular signaling, transport, and energy transduction, is often hindered by their hydrophobic nature and firm embedment within the lipid bilayer. Effective solubilization is the first critical step in their isolation and subsequent characterization. This compound, as a biological detergent, is instrumental in this process.

Detergents like sodium glycocholate act by disrupting the lipid bilayer and forming micelles around the hydrophobic domains of membrane proteins. This shields the hydrophobic surfaces of the protein from the aqueous environment, rendering them soluble in aqueous solutions. The process of solubilization is a multi-stage phenomenon. Initially, detergent monomers partition into the lipid bilayer. As the detergent concentration increases, the bilayer becomes saturated, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules. This ultimately results in the disintegration of the membrane and the release of protein-detergent complexes.

Research has demonstrated the efficacy of related bile salts, such as sodium cholate (B1235396), in the solubilization and purification of membrane proteins. For instance, in one study, sodium cholate was used to optimize the separation of membrane proteins from rat liver rough microsomes using ceramic hydroxyapatite (B223615) high-performance liquid chromatography. This method resulted in the effective resolution of most membrane proteins with a protein recovery of over 90%. nih.gov Further research has shown that the solubilization efficiency of detergents can be enhanced by the addition of other molecules. For example, the presence of alkylamines and polyamines has been found to increase the solubilization of membrane enzymes by sodium cholate by up to 1.6-fold. nih.gov

The choice of detergent is critical for maintaining the native structure and function of the protein of interest. Bile salts like sodium glycocholate are considered "mild" detergents, meaning they are less likely to cause irreversible denaturation compared to harsher ionic detergents. This property is particularly advantageous for studies requiring the preservation of the protein's biological activity.

| Detergent | Additive (100 mM) | Fold Enhancement of Solubilization |

|---|---|---|

| 1% Sodium Cholate | Ethylammonium Nitrate | 1.6 |

| 1% Sodium Cholate | Spermidine | 1.6 |

Formation of Artificial Lipid Bilayers in Research

Artificial lipid bilayers are indispensable tools in membrane research, providing simplified and controlled model systems to study the structure and function of biological membranes and their components. This compound plays a significant role in the formation of certain types of these model membranes, particularly proteoliposomes and nanodiscs.

Proteoliposomes are small vesicles composed of a lipid bilayer that encapsulates an aqueous core, into which purified membrane proteins are incorporated. researchgate.net The process of forming proteoliposomes often involves the solubilization of lipids and the membrane protein of interest with a detergent like sodium glycocholate. The subsequent removal of the detergent, typically through dialysis or the use of hydrophobic beads, leads to the spontaneous self-assembly of the lipids and proteins into a bilayer structure, forming proteoliposomes. nih.gov This technique allows researchers to study the function of a specific membrane protein in a controlled lipid environment, free from the complexity of the native cell membrane.

Nanodiscs are another type of model membrane system where a small patch of lipid bilayer is encircled by a "belt" of amphipathic helical proteins, known as membrane scaffold proteins. Similar to the formation of proteoliposomes, detergents are used to solubilize the lipids and the membrane protein. The mixture is then incubated with the membrane scaffold proteins, and upon detergent removal, the components self-assemble into nanodiscs. nih.govnih.gov Nanodiscs offer the advantage of providing a more native-like, planar lipid bilayer environment and allow for the study of monomeric or oligomeric membrane proteins.

The inclusion of bile salts like sodium glycocholate in these reconstitution processes can also confer stability to the resulting artificial bilayers. For instance, liposomes containing sodium glycocholate have been shown to offer improved protection to encapsulated molecules against enzymatic degradation.

Effects on Membrane Permeability and Fluidity

This compound can significantly influence the biophysical properties of biological membranes, particularly their permeability and fluidity. These effects are concentration-dependent and are crucial for its physiological functions and its application as an absorption enhancer in pharmacology.

Membrane Permeability:

One study investigating the permeability of thyrotropin-releasing hormone (TRH) and insulin (B600854) across rabbit trachea found that 10 mM of glycocholate increased the permeability of TRH by approximately three-fold. A significant increase in insulin permeability was also observed in the presence of glycocholate. Another study reported a four-fold increase in the permeability of rabbit mucosa to sucrose (B13894) when accompanied by bile salts. brieflands.com

| Compound | Condition | Apparent Permeability Coefficient (Papp) (cm/s) | Fold Increase in Permeability |

|---|---|---|---|

| Thyrotropin-Releasing Hormone (TRH) | Control | ~3 x 10-7 | - |

| Thyrotropin-Releasing Hormone (TRH) | + 10 mM Glycocholate | Not specified | ~3 |

| Insulin | Control | 7 x 10-9 | - |

| Insulin | + 10 mM Glycocholate | Not specified | Significant increase |

Membrane Fluidity:

Membrane fluidity refers to the viscosity of the lipid bilayer and the freedom of movement of its constituent lipid and protein components. This property is vital for many cellular processes, including signal transduction and membrane transport. Sodium glycocholate can increase membrane fluidity by inserting its steroid ring structure into the lipid bilayer. This disrupts the ordered packing of the phospholipid acyl chains, leading to a more fluid, liquid-disordered state.

Analytical and Methodological Applications in Research

Use as a Chemical Standard for Characterization Techniques

Due to its high purity and well-documented spectral characteristics, sodium glycocholate hydrate (B1144303) is frequently used as a chemical standard to calibrate instruments and validate analytical methods. Commercial suppliers often provide detailed purity specifications, confirming its suitability for these applications. tcichemicals.comtcichemicals.com

Sodium glycocholate hydrate is utilized as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Standardized ¹H NMR spectra for sodium glycocholate are available in chemical databases, providing a benchmark for the structural elucidation and identification of this and related bile acid compounds. nih.gov These reference spectra are essential for researchers to confirm the identity and purity of synthesized or isolated bile acid samples by comparing the chemical shifts and signal patterns.

In the field of mass spectrometry, this compound serves as a standard for method development and validation, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. nih.gov Its known molecular weight and fragmentation patterns are used to calibrate mass spectrometers and ensure the accuracy of measurements for other bile acids. Experimental LC-MS data, including precursor ion type and MS2 fragmentation, are available in public databases, providing a reference for identifying glycocholate in complex biological samples. nih.gov

Table 1: Mass Spectrometry Data for Sodium Glycocholate

| Parameter | Value |

| Precursor Type | [M+H]⁺ |

| m/z | 466.322 |

| MS/MS Fragments (qTof) | 337.252319, 209.132523 |

This table presents reference data for the analysis of sodium glycocholate by mass spectrometry. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying bile acids. This compound, with a specified purity often greater than 97%, is used as a standard for developing and validating HPLC methods. tcichemicals.comtcichemicals.com It helps in determining the retention time and response factor, which are crucial for the accurate quantification of glycocholate in various biological matrices.

Assessment of Serum Total Bile Acids

This compound is integral to the development and quality control of assays designed to measure total bile acids in serum, a key diagnostic marker for certain liver diseases. sigmaaldrich.com

Fluorimetric assays for total serum bile acids often employ enzymatic reactions where the fluorescence of a product is measured. nih.gov These methods are valued for their high sensitivity. nih.gov The core principle involves an enzyme, 3α-hydroxysteroid dehydrogenase (3α-HSD), which catalyzes the oxidation of bile acids. In this reaction, NAD+ is reduced to NADH. cellbiolabs.comcellbiolabs.com A second enzyme, diaphorase, then uses the generated NADH to reduce a non-fluorescent substrate like resazurin (B115843) into the highly fluorescent compound resorufin, which can be quantified. cellbiolabs.comcellbiolabs.com this compound can be used as a standard in these assays to create a calibration curve, allowing for the accurate determination of total bile acid concentrations in patient samples. sigmaaldrich.com

Enzymatic methods are the most common approach for quantifying total bile acids in clinical settings. nih.govnih.gov These assays are based on the action of the bacterial enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govnih.gov The reaction catalyzed by this enzyme produces NADH, which can be measured directly by its absorbance or used in a subsequent reaction to produce a colored or fluorescent product. nih.gov

Research has shown that the reactivity of 3α-HSD varies depending on the specific bile acid. nih.govnih.gov In studies evaluating the performance of these enzymatic assays, glycocholic acid (the conjugate acid of sodium glycocholate) is often used as the reference standard, with its reactivity set to 100%. nih.gov The response of other bile acids is then compared to this standard. This variability highlights the importance of using a well-characterized standard like this compound for assay calibration and understanding potential measurement inaccuracies, especially in samples with unusual bile acid profiles. nih.govnih.gov

Table 2: Relative Signal Intensities of Major Human Bile Acids in an Enzymatic Assay (Compared to Glycocholic Acid)

| Bile Acid | Relative Signal Intensity (%) |

| Glycocholic acid (GCA) | 100 |

| Cholic acid (CA) | > GCA |

| Deoxycholic acid (DCA) | < GCA |

| Chenodeoxycholic acid (CDCA) | < DCA |

| Lithocholic acid (LCA) | < CDCA |

This table illustrates the variability in signal response for different bile acids in 3α-HSD-based enzymatic assays, with Glycocholic acid used as the reference. The precise order of reactivity for acids below GCA can vary between studies. nih.gov

Application in Cell Culture and Protein Purification

This compound, a conjugated bile salt, serves as a crucial anionic biological detergent in various research applications, particularly in the realms of cell culture and protein purification. researchgate.netsigmaaldrich.com Its utility stems from its amphiphilic nature, which allows it to disrupt cellular membranes and solubilize complex biomolecules. researchgate.net In laboratory settings, it is frequently employed for the lysis of cells to release intracellular contents for subsequent analysis. tandfonline.com The optimal concentration for cell lysis has been reported to be in the range of 1% to 3%. tandfonline.com

Surfactant Properties in Cell Culture

In the context of cell culture and analysis, this compound primarily functions as a surfactant or wetting agent. researchgate.net Its ability to break down lipid bilayers makes it an effective tool for cell lysis, a fundamental step in releasing proteins and other cellular components for study. tandfonline.com As an ionic detergent, it can effectively disrupt the protein-protein and lipid-protein interactions within the cell membrane. sigmaaldrich.com

The key property governing its surfactant behavior is the critical micelle concentration (CMC), which is the concentration at which individual detergent molecules (monomers) begin to aggregate to form micelles. For sodium glycocholate, the CMC is approximately 13 mM (at 20-25°C), with a micellar average molecular weight of around 900 g/mol and an aggregation number of 1.9. sigmaaldrich.comsigmaaldrich.com This ability to form micelles is central to its function, as these structures can encapsulate hydrophobic molecules, thereby solubilizing them in aqueous solutions. researchgate.net

Table 1: Physicochemical Properties of this compound as a Surfactant

| Property | Value | Reference |

| Description | Anionic biological detergent | sigmaaldrich.com |

| Critical Micelle Concentration (CMC) | 13 mM (20-25°C) | sigmaaldrich.com |

| Micellar Average Molecular Weight | ~900 g/mol | sigmaaldrich.com |

| Aggregation Number | 1.9 | sigmaaldrich.com |

Extraction and Stabilization of Biomolecules

A significant application of this compound in biochemical research is the extraction and stabilization of biomolecules, with a particular emphasis on membrane proteins. researchgate.net Membrane proteins are notoriously difficult to study due to their hydrophobic nature and integration within the lipid bilayer. Detergents like sodium glycocholate are essential for disrupting the membrane and solubilizing these proteins, making them accessible for purification and characterization. researchgate.netnih.gov

Once extracted, maintaining the stability and native conformation of these proteins is critical. Sodium glycocholate aids in stabilizing the solubilized proteins in solution by forming detergent micelles around their hydrophobic regions, preventing aggregation. researchgate.net Its biocompatibility and low toxicity make it suitable for use in sensitive applications where preserving the biological activity of the protein is paramount. researchgate.net Research has shown that bile salts can protect therapeutic proteins, such as insulin (B600854), from enzymatic degradation, highlighting their stabilizing effect. nih.gov This protective quality is attributed to the ability of bile salts to inhibit certain enzymes. nih.gov

Biotechnology Grade Applications

In the biotechnology and pharmaceutical sectors, "biotechnology grade" or "pharma grade" reagents are defined by high purity and stringent quality control, ensuring their suitability for regulated applications such as pharmaceutical research and development (R&D) and quality control (QC). calibrechem.com this compound with a purity of ≥97% is utilized in these settings. calibrechem.comids-kits.comtcichemicals.com

Its applications in biotechnology are diverse and leverage its surfactant and biological properties. A primary use is in the development of advanced drug delivery systems. researcher.life Bile salts, including sodium glycocholate, are key components in the formulation of nanovesicles like bilosomes and liposomes. nih.gov These structures can encapsulate therapeutic agents, enhancing their solubility, stability, and bioavailability, particularly for poorly soluble drugs. researchgate.netresearcher.life The ability of bile salts to act as permeation enhancers facilitates the transport of drugs across biological membranes. nih.gov

In the field of diagnostics, this compound is employed in the preparation of samples for various assays that require the solubilization of complex biological materials to ensure accurate and reliable results. researchgate.netraybiotech.com It is also used in specific analytical procedures, such as in binding studies and the analysis of other pharmaceutical compounds like Colesevelam hydrochloride. calibrechem.com

Table 2: Research Findings on Detergent Efficiency for Protein Extraction

| Detergent Combination | Target Membrane | Key Finding | Reference |

| 3% CHAPS : 0.5% LPC : 0.5% MEGA 10 | Mouse Brain | Additive effect on spot number in 2-DE, with a 6.4-fold increase in volume for specific spots compared to control. | nih.gov |

| Triton X-100 and digitonin | Squamous Lung Cancer Cells (SW900) | Enriched membrane proteins primarily in the 25-70 kDa molecular weight range. | thaiscience.info |

| 1% Sodium Deoxycholate (SDC) with sonication | Saccharomyces cerevisiae (Yeast) | Resulted in a 26% increase in membrane protein identifications compared to standard protocols. | nih.gov |

Interactions with Biological Systems and Pathophysiological Implications

Interactions with Other Microbiota

The effects of sodium glycocholate are not limited to pathogenic bacteria. This bile salt also interacts with and influences the viability of commensal and probiotic microorganisms that are integral to a healthy gut environment.

Sodium glycocholate has been shown to exert an inhibitory effect on the growth of several strains of probiotic bacteria, particularly those belonging to the genera Bifidobacterium and Lactobacillus. scilit.comnih.govresearchgate.net The antimicrobial properties of bile salts are attributed to their detergent-like ability to disrupt bacterial cell membranes, leading to leakage of intracellular contents and ultimately cell death. nih.gov

Different species and even strains of probiotic bacteria exhibit varying degrees of tolerance to sodium glycocholate. nih.gov For instance, one study found that among Bifidobacterium species, B. longum was the most susceptible to the inhibitory effects of a mixture of sodium glycocholate and sodium taurocholate, while B. adolescentis showed no statistically significant growth inhibition. nih.gov Although all tested Bifidobacterium strains showed some growth limitation in the presence of sodium glycocholate, they were able to recover and retain their activity after being transferred to a bile salt-free medium. scilit.com Similarly, various Lactobacillus strains have demonstrated the ability to deconjugate sodium glycocholate, a mechanism that may contribute to their survival in the presence of this bile salt. researchgate.net

Interactions with Specific Biological Molecules

Sodium glycocholate hydrate (B1144303), an amidation product of cholic acid and glycine (B1666218), exhibits complex interactions with various biological molecules, largely stemming from its amphiphilic nature. This property allows it to form micelles and interact with both hydrophobic and hydrophilic substances, influencing their solubility, structure, and biological activity.

Micelle Formation and Testosterone Solubilization

Sodium glycocholate is a biological surfactant that forms micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). bsb-muenchen.de These aggregates play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the body. Studies using surface tension and light-scattering methods have determined the CMC of sodium glycocholate to be approximately 0.0129 to 0.0138 mole/liter. bsb-muenchen.de

The micelles formed are relatively small, with research indicating a weight-average micellar weight of around 1950, which suggests that approximately four individual glycocholate monomers aggregate to form a primary micelle. bsb-muenchen.de Spectroscopic analysis suggests these micelles form through a "back-to-back" hydrophobic association, where the steroid nuclei of the monomers aggregate to create a hydrophobic core, shielding them from the surrounding aqueous environment. bsb-muenchen.de

| Parameter | Value | Method of Determination |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.0129 mole/L | Surface Tension |

| Critical Micelle Concentration (CMC) | 0.0138 mole/L | Light Scattering |

| Monomers per Micelle | ~4 | Light Scattering |

| Weight-Average Micellar Weight | ~1950 | Light Scattering |

| Proposed Micellar Structure | Back-to-back hydrophobic association of steroid nuclei | NMR Spectroscopy |

Binding to Norovirus Coat Protein

Recent research has identified bile acids, including sodium glycocholate, as important cofactors for human norovirus infection. nih.gov Noroviruses are a leading cause of gastroenteritis, and their ability to infect host cells is often dependent on their binding to histo-blood group antigens (HBGAs).

Studies have demonstrated that bile acids can bind directly to the protruding (P) domain of the norovirus capsid protein. nih.gov This interaction can act as a regulator, stabilizing loops on the capsid surface and enhancing the virus's ability to bind to HBGAs. Significantly, this binding can convert a norovirus genotype that is typically an HBGA non-binder into a binder, potentially broadening the range of viruses that can initiate an infection. nih.gov For certain norovirus genotypes, the interaction with bile acids on the capsid is considered an essential cofactor for infection. nih.gov

Interaction with Gluten Constituents

Sodium glycocholate hydrate has been shown to interact significantly with gluten, the main protein complex in wheat flour composed of gliadin and glutenin. explorebioscene.com In vitro studies have demonstrated that the presence of this compound can inhibit the formation of the viscoelastic gluten network. explorebioscene.com

This effect is concentration-dependent. As the concentration of this compound increases, gluten formation progressively decreases. explorebioscene.com Furthermore, these bile salts can also disrupt pre-formed gluten. explorebioscene.com The underlying mechanism is believed to be the high binding affinity of gluten's constituent peptides for hydrophobic molecules like bile salts. explorebioscene.com Gluten contains a significant proportion (around 35%) of hydrophobic amino acids, which facilitates these interactions, preventing the gluten constituents from bonding with each other. explorebioscene.com

| Condition | Resulting Gluten Formation |

|---|---|

| Control (No SGH) | Baseline formation (e.g., 45.88%) |

| Increasing SGH Concentration | Decreased formation, down to no gluten |

Modulation of Cellular Pathways

Beyond direct molecular interactions, sodium glycocholate and related bile acids can influence intracellular signaling cascades, thereby modulating fundamental cellular processes such as inflammation and programmed cell death (apoptosis).

Influence on NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It is a critical mediator of inflammatory responses. The activation of NF-κB is tightly regulated. In its inactive state, it is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. nih.gov

Studies involving related bile salts, such as sodium taurocholate, have shown that high concentrations can lead to a marked activation of NF-κB. nih.gov This is particularly relevant in conditions like pancreatitis, where bile acid reflux can trigger a strong inflammatory response mediated by NF-κB, leading to the production of inflammatory cytokines like TNF-α and IL-8. nih.gov The activation process can be suppressed by inhibiting the phosphorylation of IκB and the p65 subunit of NF-κB, which effectively blocks its activity. nih.gov

Impact on Apoptosis-Related Pathways

Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. Dysregulation of this process is a hallmark of many diseases, including cancer. One of the main pathways controlling apoptosis is the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.com

Certain bile acids have been shown to induce apoptosis in cancer cells. For instance, sodium deoxycholate, a related secondary bile acid, can trigger apoptosis in breast cancer cells by increasing the levels of several pro-apoptotic proteins. nih.govresearchgate.net The balance between pro- and anti-apoptotic Bcl-2 family proteins determines cell fate. When pro-apoptotic signals dominate, they lead to mitochondrial outer membrane permeabilization (MOMP), causing the release of cytochrome c into the cytosol. mdpi.com Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the "apoptosome," which activates a cascade of caspases, the executioner enzymes of apoptosis, leading to cell death. nih.gov

Advanced Research Topics and Future Directions

Co-amorphous Systems for Enhanced Drug Dissolution

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) presents a significant hurdle in drug development, leading to low bioavailability. Co-amorphous systems, which are homogeneous single-phase amorphous mixtures of two or more small-molecule components, have emerged as a promising strategy to overcome this challenge. Sodium glycocholate hydrate (B1144303) is being explored as a co-former in these systems to enhance the dissolution rate and physical stability of poorly soluble drugs.

Intermolecular Interactions and Physical Stability

The stability of a co-amorphous system is crucial for its pharmaceutical applicability, as the amorphous state is thermodynamically unstable and prone to recrystallization. Strong intermolecular interactions between the drug and the co-former are key to preventing this phase transition. Sodium glycocholate hydrate has been shown to form stable co-amorphous systems through various molecular interactions, such as hydrogen bonding and ionic interactions.

In a study investigating a co-amorphous system of a neuropeptide Y5 receptor antagonist (AntiY5R), a poorly soluble "brick dust" molecule, sodium glycocholate (NaGC) was compared with other bile salts as a co-former. The co-amorphous system with NaGC, at a 1:9 molar ratio with AntiY5R, demonstrated the highest improvement in drug dissolution, approximately 50 times greater than that of the crystalline form. researchgate.netnih.gov This significant enhancement was attributed to potential intermolecular interactions involving the glycine (B1666218) moiety of NaGC. researchgate.netnih.gov The study also highlighted the physical stability of the co-amorphous systems, with all tested formulations remaining in their amorphous state for three months at 40°C. researchgate.netnih.gov

The formation of salt and strong intermolecular interactions, including ionic and hydrogen bonding, are critical for the physical stability of co-amorphous systems. gavinpublishers.com These interactions help to inhibit the molecular mobility of the drug, thereby preventing nucleation and crystal growth. The high glass transition temperature (Tg) of this compound, which is above 150°C, further contributes to the stability of the co-amorphous formulation. researchgate.netnih.gov

Table 1: Research Findings on this compound in Co-amorphous Systems

| Drug | Co-former | Molar Ratio (Drug:Co-former) | Dissolution Enhancement | Physical Stability | Reference |

| Neuropeptide Y5 Receptor Antagonist | Sodium Glycocholate | 1:9 | ~50-fold increase compared to crystalline form | Stable for 3 months at 40°C | researchgate.netnih.gov |

Novel Applications in Targeted Drug Therapies

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. This compound is being investigated as a component in novel drug delivery systems designed for targeted therapies, particularly in cancer treatment. Its ability to enhance permeability and its structural features are being exploited to improve the efficacy of anticancer drugs.

The overexpression of glucose transporters (GLUT) on the surface of cancer cells, a consequence of their altered metabolism, presents a target for drug delivery. frontiersin.orgnih.govmdpi.com Glycosylated nanoparticles, which are nanoparticles modified with sugar molecules, are being developed to target these transporters, thereby facilitating the selective uptake of chemotherapeutic agents by cancer cells. frontiersin.orgnih.govnih.gov The "glyco-" component in sodium glycocholate suggests its potential utility in such targeted systems.

Furthermore, sodium glycocholate is a key component in the formulation of bilosomes, which are niosomes containing bile salts. mums.ac.ir These surface-engineered bilosomes have shown promise in the targeted delivery of various therapeutic agents, including anticancer drugs. mums.ac.ir The incorporation of sodium glycocholate into these vesicles enhances their stability and permeability, which can be advantageous for targeting specific tissues or cells. mums.ac.ir For instance, by attaching specific ligands such as antibodies to the surface of bilosomes, they can be directed to cancer cells, leading to a more efficient and targeted delivery of the encapsulated drug. mums.ac.ir

This compound in Bioactive Compound Delivery

The delivery of bioactive compounds, such as peptides, proteins, vaccines, and nutraceuticals, is often challenged by their degradation in the gastrointestinal tract and poor absorption. This compound is being utilized in various formulation strategies to overcome these barriers and enhance the oral bioavailability of these sensitive molecules.

One of the most promising applications is in the oral delivery of vaccines. Bilosomes, stabilized with bile salts like sodium glycocholate, have been extensively explored as carriers for oral vaccines. mums.ac.irmdpi.com These vesicles protect the encapsulated antigen from the harsh environment of the stomach and intestines and facilitate its transport across the intestinal mucosa. mums.ac.irmdpi.comtandfonline.com Sodium glycocholate, in particular, is noted for its ability to improve the permeation-enhancing effect with relatively low toxicity. mums.ac.ir

In the realm of protein and peptide delivery, sodium glycocholate has been incorporated into liposomal formulations to protect these macromolecules from enzymatic degradation and enhance their absorption. nih.gov For example, liposomes containing sodium glycocholate have been shown to improve the stability of recombinant human insulin (B600854) against enzymatic degradation by pepsin, trypsin, and α-chymotrypsin, suggesting their potential for oral insulin delivery.

The delivery of nutraceuticals, which often suffer from low solubility and bioavailability, is another area of active research. gavinpublishers.combiomedpharmajournal.orggavinpublishers.comnih.gov Nano-formulations, such as nanoemulsions and solid lipid nanoparticles, are being developed to improve the delivery of these bioactive food components. gavinpublishers.combiomedpharmajournal.orggavinpublishers.comnih.gov The emulsifying properties of sodium glycocholate make it a valuable excipient in such formulations, helping to solubilize lipophilic nutraceuticals and enhance their absorption.

Table 2: Applications of this compound in Bioactive Compound Delivery

| Bioactive Compound | Delivery System | Role of this compound | Outcome | Reference(s) |

| Vaccines | Bilosomes | Vesicle stabilization, permeation enhancement | Protection from GI degradation, enhanced oral delivery | mums.ac.irmdpi.comtandfonline.com |

| Insulin | Liposomes | Protection against enzymatic degradation | Improved in vitro stability | |

| Peptides/Proteins | Various nanocarriers | Absorption enhancer | Potential for improved oral bioavailability | nih.gov |

| Nutraceuticals | Nanoemulsions, SLNs | Emulsifier, solubilizer | Enhanced solubility and absorption | biomedpharmajournal.orggavinpublishers.com |

Understanding Bile Acid as Nutrient Signaling Hormones

Beyond their classical role in digestion, bile acids, including sodium glycocholate, are now recognized as important signaling molecules that regulate various metabolic processes. frontiersin.orgmums.ac.irmdpi.comtandfonline.comnih.gov They act as nutrient signaling hormones by activating specific receptors, such as the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5. frontiersin.orgmdpi.comnih.gov

The activation of these receptors by bile acids triggers signaling cascades that influence glucose, lipid, and energy metabolism. mdpi.comnih.gov For instance, bile acid signaling is involved in the regulation of bile acid synthesis itself, as well as in controlling glucose and lipid utilization. mdpi.comnih.gov The interaction between bile acid and insulin signaling pathways is particularly noteworthy, with both pathways appearing to collaborate in regulating nutrient metabolism in the liver. frontiersin.orgnih.gov

Dysregulation of bile acid metabolism and signaling has been linked to various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), diabetes, and obesity. mdpi.comtandfonline.comnih.gov Therefore, a deeper understanding of the role of specific bile acids like sodium glycocholate as nutrient signaling hormones could open up new therapeutic avenues for these conditions. Research in this area is focused on elucidating the precise mechanisms by which bile acids modulate metabolic pathways and how these pathways are altered in disease states.

Q & A

Q. What are the critical physicochemical properties of sodium glycocholate hydrate, and how do they influence experimental design?

this compound (C₂₆H₄₄NNaO₇) is a bile salt derivative with a molecular weight of 505.62 (hydrated form). Key properties include:

- Melting point : 210–215°C (sublimation) .

- Storage : Requires refrigeration (2–8°C) to maintain stability .

- Solubility : Highly soluble in aqueous solutions due to its amphiphilic structure, critical for micelle formation in lipid digestion studies . These properties dictate its use in in vitro assays (e.g., bile salt binding studies) and protocols requiring temperature-controlled handling.

Q. How should researchers prepare and standardize this compound solutions for reproducibility?

- Concentration calibration : Use anhydrous molecular weight (487.60 g/mol) for calculations, accounting for hydrate variability (xH₂O). For example, 1 mM solution = 0.4876 mg/mL (anhydrous basis) .

- Micelle preparation : Dissolve in buffer (pH 7–8) at 37°C to mimic physiological conditions. Monitor critical micelle concentration (CMC) at ~13 mM using fluorescence probes or dynamic light scattering .

Q. What validated protocols exist for quantifying this compound in biological matrices?

Enzymatic-fluorimetric methods are standard. For example:

- Serum bile acid assays : Utilize 3α-hydroxysteroid dehydrogenase to oxidize bile acids, coupled with NADH detection (ex/em: 340/460 nm) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm, validated against reference standards .

Advanced Research Questions

Q. How does this compound modulate bacterial virulence factors, and what methodological controls are needed?

In Enterotoxigenic Escherichia coli (ETEC), this compound induces expression of colonization factor CS5, a key virulence determinant. Key steps:

- Transcriptome analysis : Grow ETEC strains in LB media supplemented with 0.15% (w/v) this compound. Use RNA-seq and iTRAQ-based proteomics to identify upregulated genes (e.g., csw operon) .

- Controls : Include bile-free media and other bile salts (e.g., sodium deoxycholate) to isolate specific effects .

Q. What experimental strategies resolve contradictions in reported CAS numbers and molecular weights?

Discrepancies exist between CAS numbers (e.g., 863-57-0 vs. 338950-81-5) due to hydrate vs. anhydrous forms. To address this:

Q. How can this compound enhance oral drug delivery systems?

As a permeation enhancer in liposomal insulin formulations:

- Optimization : Adjust phospholipid:sodium glycocholate ratio (e.g., 4:1) and homogenize at 15,000 rpm for 5 minutes to achieve 150 nm particles with >80% insulin entrapment .

- Mechanism : Disrupts intestinal mucus via micelle-mediated solubilization, improving bioavailability .

Q. What methodologies quantify bile salt binding capacity of peptides, and how does this compound compare to other bile salts?

- Orthogonal assays : Use in vitro binding assays with cholestyramine as a positive control. For this compound, optimal binding occurs at pH 8, 37°C, with enzymatic hydrolysates (20 mg/mL) achieving ~48% binding efficiency .

- Comparative data : this compound binds less effectively than sodium cholate (42.1% vs. 33.5% at 100 mg/mL), likely due to structural differences in hydrophobicity .

Methodological Considerations

Q. How is critical micelle concentration (CMC) experimentally determined for this compound?

- Pyrene fluorescence : Monitor intensity ratio (I₃₃₇/I₃₃₄) across concentrations. CMC = 13 mM, validated against sodium cholate (9–15 mM) .

- Implications : CMC affects drug solubilization in pharmacokinetic studies; sub-CMC concentrations may underestimate micellar effects .

Q. What are the pitfalls in using this compound as a detergent in membrane protein studies?

- Aggregation risks : Above CMC, micelles may compete with proteins for lipid binding. Use 0.5–1% (w/v) concentrations and validate with size-exclusion chromatography .

- Alternative detergents : Sodium taurocholate (lower CMC) is preferred for stabilizing hydrophobic proteins .

Data Interpretation and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.